2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol
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Overview
Description
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethoxy group attached to a phenol ring. The trifluoromethoxy group is known for its significant impact on the chemical and physical properties of the compound, making it relevant in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group into the phenol ring. One common method is the radical trifluoromethylation of phenolic compounds. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5-(trifluoromethoxy)phenol.
Reduction: Formation of 2-(Hydroxymethyl)-5-(trifluoromethoxy)cyclohexanol.
Substitution: Formation of 2-(Hydroxymethyl)-5-(methoxy)phenol.
Scientific Research Applications
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-5-(methoxy)phenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and safety in various applications compared to similar compounds .
Biological Activity
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The incorporation of trifluoromethoxy groups has been shown to enhance the pharmacological properties of various compounds, making them more effective as drugs. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
The molecular formula for this compound is C9H8F3O3, with a molecular weight of 224.16 g/mol. Its structure includes a hydroxymethyl group and a trifluoromethoxy group attached to a phenolic ring, which contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C9H8F3O3 |
Molecular Weight | 224.16 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethoxy group enhances membrane permeability and disrupts bacterial cell walls.
Case Study: Antimicrobial Efficacy
- Pathogens Tested : E. coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 32 µg/mL
- Staphylococcus aureus: 16 µg/mL
Anticancer Activity
The compound has also been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair .
Case Study: Anticancer Mechanism
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group significantly influences the biological activity of phenolic compounds. Studies have shown that substituents on the phenolic ring can modulate the potency of these compounds against specific biological targets .
Key Findings:
- Trifluoromethoxy Group : Enhances lipophilicity and cellular uptake.
- Hydroxymethyl Group : Contributes to hydrogen bonding interactions with biological targets.
Comparative Analysis
A comparative analysis with similar compounds reveals that the trifluoromethoxy substitution is crucial for enhancing both antimicrobial and anticancer activities. Compounds lacking this group tend to exhibit reduced efficacy.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
Phenol | Low | Low |
5-Fluoro-2-hydroxyphenol | Moderate | Low |
Properties
Molecular Formula |
C8H7F3O3 |
---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3,12-13H,4H2 |
InChI Key |
BTFSTIASXCWEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)CO |
Origin of Product |
United States |
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